

biological activity of 3-methyl-1H-pyrazole-4-carbaldehyde versus other pyrazole derivatives

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Compound of Interest

Compound Name: 3-methyl-1H-pyrazole-4-carbaldehyde

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A Comparative Guide to the Biological Activity of **3-methyl-1H-pyrazole-4-carbaldehyde** and Other Pyrazole Derivatives

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Pyrazole derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[3][4] This wide range of biological functions has established the pyrazole scaffold as a privileged structure in the design of novel therapeutic agents.[2]

This guide provides a comparative analysis of the biological activity of **3-methyl-1H-pyrazole-4-carbaldehyde** against other pyrazole derivatives. The focus is on presenting quantitative experimental data to offer an objective performance comparison for researchers, scientists, and professionals in drug development. The synthesis of these compounds, particularly pyrazole-4-carbaldehydes, often involves the Vilsmeier-Haack reaction, which utilizes hydrazones as precursors.[1][5][6]

Comparative Analysis of Biological Activity

The biological potential of pyrazole derivatives is heavily influenced by the nature and position of substituents on the pyrazole ring. This section compares the antimicrobial, antifungal, and

cytotoxic activities of various derivatives, including those related to **3-methyl-1H-pyrazole-4-carbaldehyde**.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.^{[4][7]} The introduction of different functional groups can enhance their potency.

Table 1: Comparative Antibacterial Activity of Pyrazole Derivatives (MIC, µg/mL)

Compound/ Derivative	Staphylococcus aureus	Bacillus subtilis	Escherichia coli	Klebsiella pneumoniae	Reference
Hydrazone 21a ¹	62.5	62.5	125	125	[8]
Compound 21c ²	0.25 (Multi-drug resistant)	-	-	-	[9]
Compound 23h ²	0.25 (Multi-drug resistant)	-	-	-	[9]
Gatifloxacin (Standard)	1 (Multi-drug resistant)	-	-	-	[9]
Chloramphenicol (Standard)	125	125	62.5	62.5	[8]

¹ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide ² Pyrazole derivatives containing an imidazothiadiazole moiety

Antifungal Activity

The antifungal properties of pyrazole derivatives are also noteworthy, with many compounds showing potent activity against various fungal strains.[10][11] Fluorinated pyrazole aldehydes, for instance, have been evaluated for their effects on phytopathogenic fungi.[12]

Table 2: Comparative Antifungal Activity of Pyrazole Derivatives

Compound/ Derivative	Candida albicans	Aspergillus niger	Sclerotinia sclerotioru m	Fusarium culmorum	Reference
Hydrazone 21a ¹ (MIC, µg/mL)	7.8	2.9	-	-	[8]
Compound H9 ² (% Inhibition)	-	-	43.07%	46.75%	[12]
Compound H7 ³ (% Inhibition)	-	-	42.23%	-	[12]
Clotrimazole (Standard) (MIC, µg/mL)	31.2	15.6	-	-	[8]

¹ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide ² Fluorinated pyrazole aldehyde (2-chlorophenyl derivative) ³ Fluorinated pyrazole aldehyde (2,5-dimethoxyphenyl derivative)

Cytotoxic Activity

Several pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[13][14]

Table 3: Comparative Cytotoxic Activity of Pyrazole Derivatives (IC₅₀, µM)

Compound/Derivative	MCF-7 (Breast Cancer)	WM266.5 (Melanoma)	Reference
Compound A ¹	1.31	0.45	[14]
Compound B ²	0.97	0.72	[14]

¹ 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone ² 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

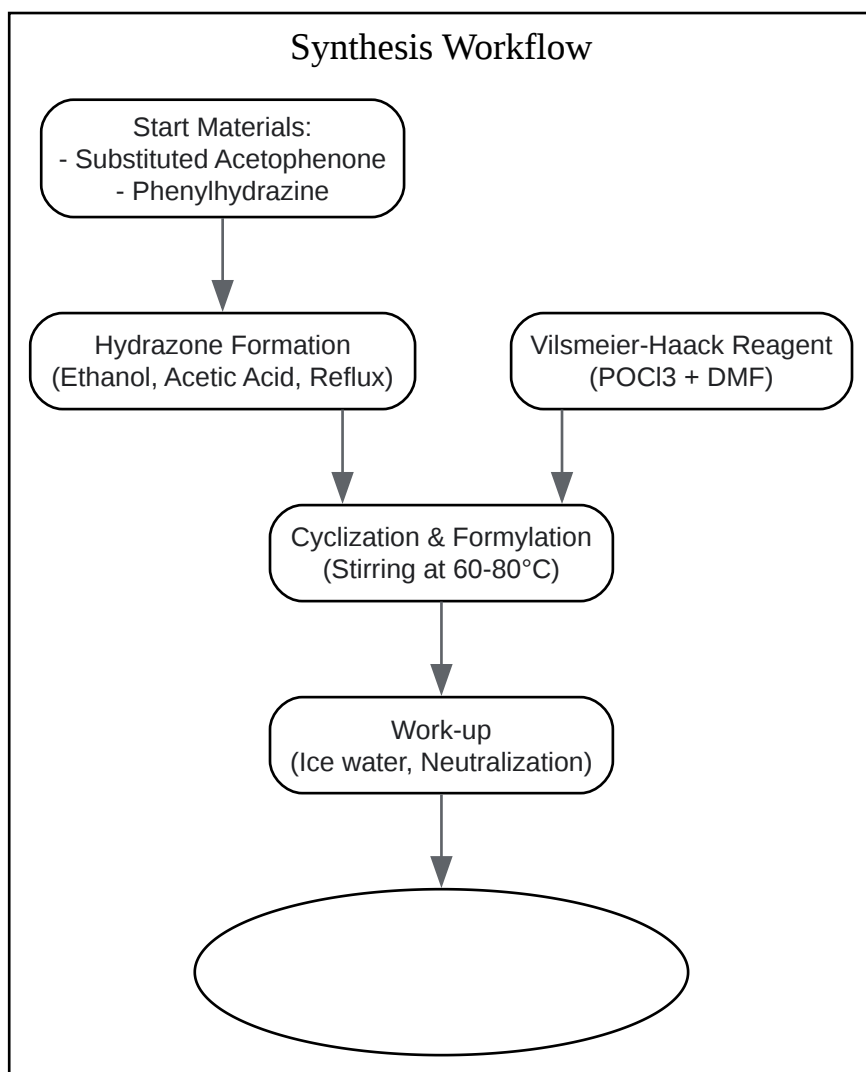
Experimental Protocols

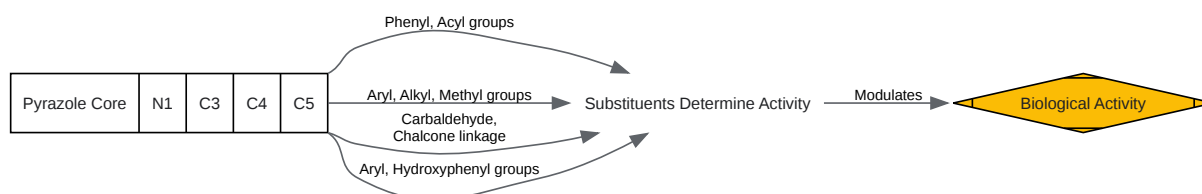
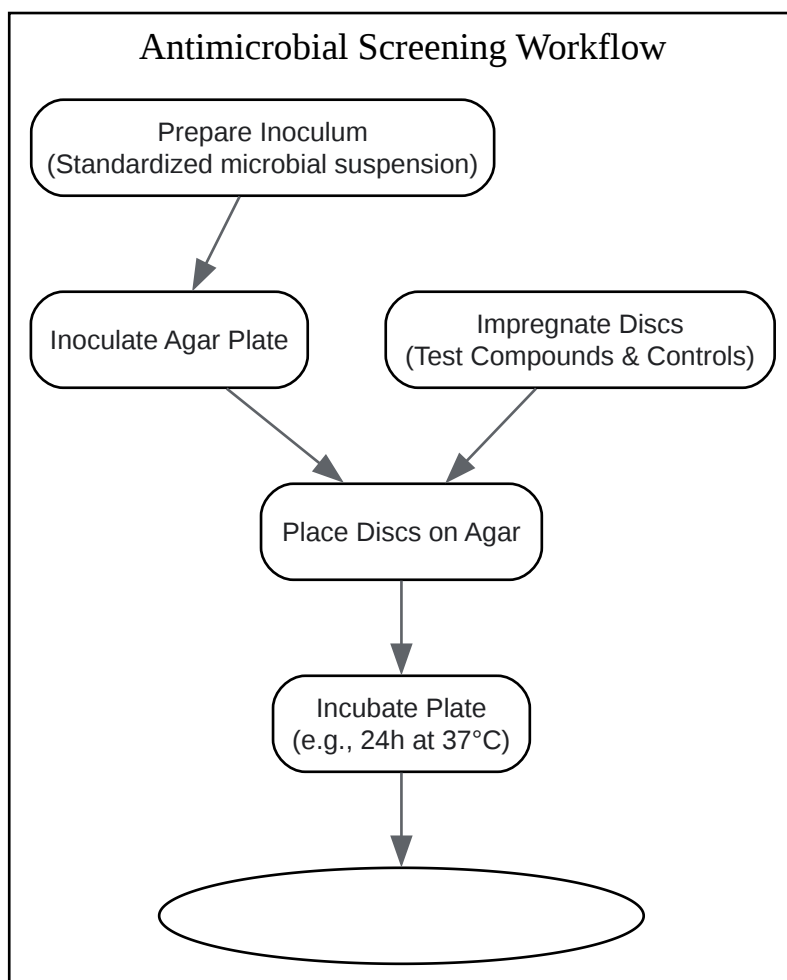
Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

A common route for synthesizing 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction.[15][16]

- **Hydrazone Formation:** An appropriately substituted acetophenone is refluxed with phenylhydrazine in absolute ethanol with a few drops of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting phenylhydrazone precipitate is filtered, dried, and crystallized.[16]
- **Cyclization and Formylation:** The purified phenylhydrazone is then treated with a Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours.[15][16]
- **Work-up:** After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The solid product, the pyrazole-4-carbaldehyde derivative, is then filtered, washed with water, and purified.[16]





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